

Comparing the safety profiles of different Onvansertib dose cohorts

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Compound of Interest

Compound Name: Onvansertib

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Onvansertib Dose Cohorts: A Comparative Safety Profile Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of different dose cohorts of **Onvansertib**, a selective Polo-like Kinase 1 (PLK1) inhibitor, based on findings from clinical trials. The data presented here is intended to inform researchers, scientists, and drug development professionals on the tolerability of **Onvansertib** when used in combination with other therapies.

Overview of Onvansertib and its Mechanism of Action

Onvansertib is an orally administered small molecule that selectively inhibits PLK1, a key regulator of the cell cycle.^[1] PLK1 is often overexpressed in cancer cells and plays a crucial role in mitotic progression. By inhibiting PLK1, **Onvansertib** disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.^[1] This targeted approach has shown promise in preclinical models, particularly in combination with chemotherapy.

Clinical Trial Data on Onvansertib Safety

The primary source of safety data for different **Onvansertib** dose cohorts comes from a Phase Ib/II clinical trial (NCT03829410). This study evaluated **Onvansertib** in combination with FOLFIRI and bevacizumab for the second-line treatment of patients with KRAS-mutated metastatic colorectal cancer (mCRC).[2][3] The Phase Ib portion of the trial employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[2] The dose cohorts evaluated were 12 mg/m², 15 mg/m², and 18 mg/m² of **Onvansertib** administered on days 1-5 and 15-19 of a 28-day cycle.[2]

Dose-Limiting Toxicities (DLTs)

Dose-limiting toxicities are severe adverse events that prevent further dose escalation. In the Phase Ib trial of **Onvansertib**, DLTs were observed at all three dose levels, with neutropenia being the most common. The 18 mg/m² dose was determined to have exceeded the MTD.[2][4]

Dose Cohort	Number of Patients with DLTs	Type of DLT
12 mg/m ²	1	Grade 4 Febrile Neutropenia[2][4]
15 mg/m ²	1	Grade 4 Neutropenia[2]
18 mg/m ²	3	Grade 4 Neutropenia[2][4]

Table 1: Dose-Limiting Toxicities Observed in the Phase Ib Trial of Onvansertib.

Based on these findings, the RP2D for **Onvansertib** in combination with FOLFIRI and bevacizumab was established at 15 mg/m². [2][3]

Common Treatment-Related Adverse Events (TRAEs)

Across all dose cohorts, the combination of **Onvansertib** with FOLFIRI and bevacizumab was generally well-tolerated, with most adverse events being low-grade and manageable.[5] The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below. While a detailed breakdown of the frequency of all AEs per dose cohort is not publicly

available, the overall safety profile indicates that the addition of **Onvansertib** to a standard chemotherapy regimen did not lead to a significant increase in toxicity.[\[6\]](#)

Adverse Event	Grade 1-2 Frequency	Grade 3-4 Frequency
Fatigue	High	Low
Neutropenia	Moderate	Moderate to High
Nausea	High	Low
Diarrhea	High	Low
Abdominal Pain	Moderate	Low

Table 2: Common Treatment-Related Adverse Events (All Dose Cohorts Combined).

Grade 3 or higher AEs were infrequent, with neutropenia being the most common.[\[6\]](#) In the overall study population, Grade 3/4 AEs occurred in a subset of patients, and these were generally manageable.[\[1\]](#)[\[7\]](#)

Experimental Protocols

Phase Ib Dose-Escalation Study (NCT03829410)

Study Design: The Phase Ib portion of the study followed a standard 3+3 dose-escalation design.[\[2\]](#)

Patient Population: Patients with KRAS-mutated metastatic colorectal cancer who had progressed after first-line therapy were enrolled.[\[2\]](#)

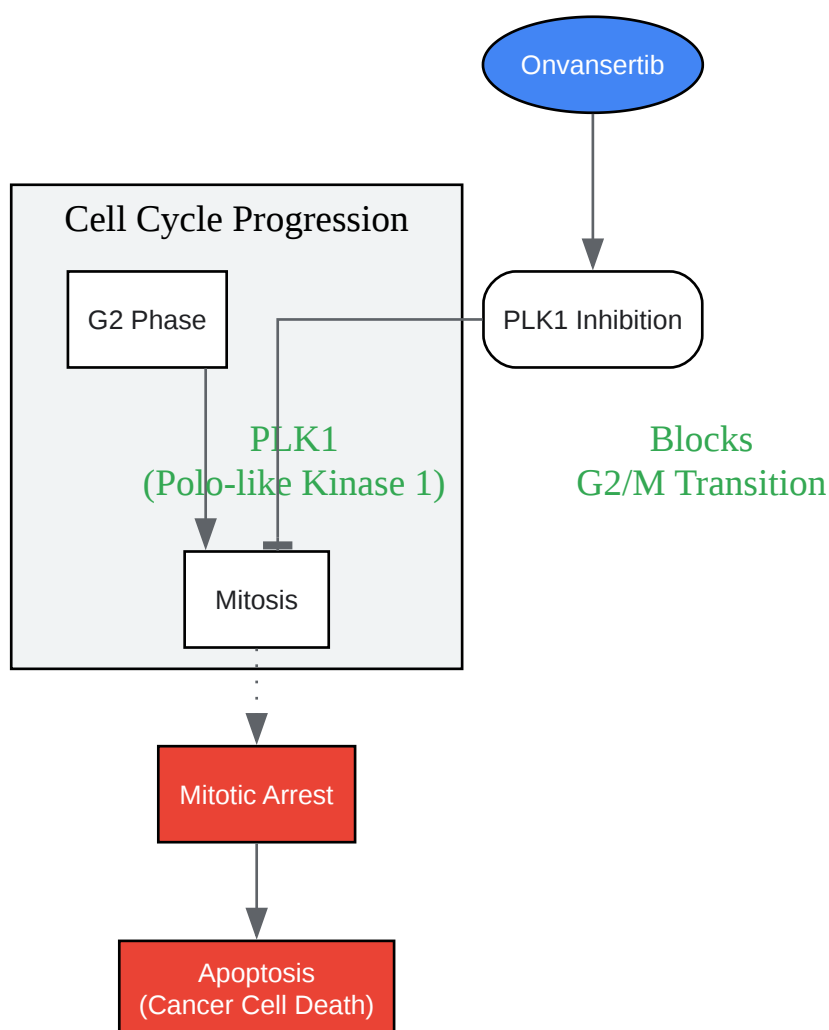
Treatment Regimen:

- **Onvansertib:** Administered orally at doses of 12 mg/m², 15 mg/m², or 18 mg/m² on days 1-5 and 15-19 of a 28-day cycle.[\[2\]](#)
- **FOLFIRI and Bevacizumab:** Administered at standard doses.[\[2\]](#)

Safety Assessment: The safety and tolerability of the combination were assessed by monitoring and grading adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).[8] Dose-limiting toxicities were evaluated during the first cycle of treatment to determine the MTD.[2]

Visualizations

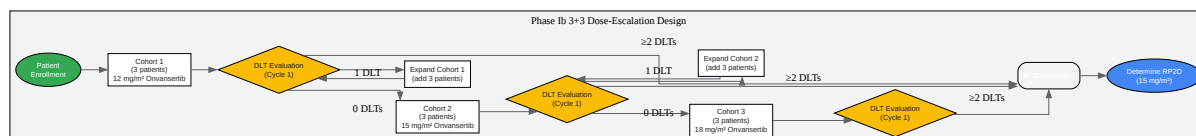
Onvansertib Signaling Pathway



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Caption: **Onvansertib** inhibits PLK1, leading to mitotic arrest and apoptosis.

Experimental Workflow of the Phase Ib Dose-Escalation Study



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Caption: Workflow of the 3+3 dose-escalation design for the **Onvansertib** Phase Ib trial.

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